![molecular formula C16H18N4O3 B3009740 苄基(2-(6,7-二氢吡唑并[1,5-a]哒嗪-5(4H)-基)-2-氧代乙基)氨基甲酸酯 CAS No. 2034545-59-8](/img/structure/B3009740.png)

苄基(2-(6,7-二氢吡唑并[1,5-a]哒嗪-5(4H)-基)-2-氧代乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate, is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and properties of structurally related heterocyclic compounds, which can provide insights into the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest due to their potential applications in medicinal chemistry. The papers provided discuss the synthesis of various heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazole derivatives, which share a common pyrazole moiety with the compound of interest. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives, suggesting that similar thermal methods could be employed in the synthesis of related pyrazolo[1,5-a]pyrazine compounds . Additionally, the synthesis of pyrazole derivatives from Schiff's bases and subsequent reactions to introduce various functional groups is detailed, which could be analogous to the steps required to synthesize the target compound .

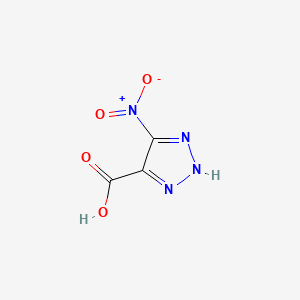

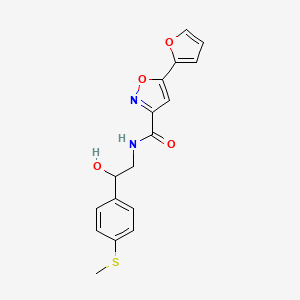

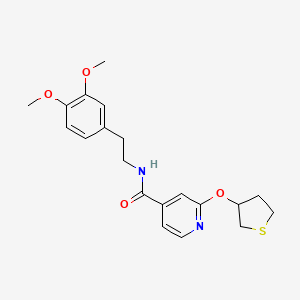

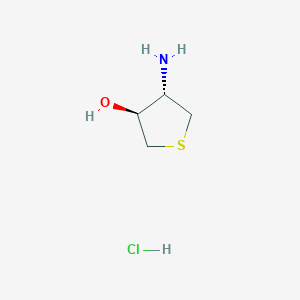

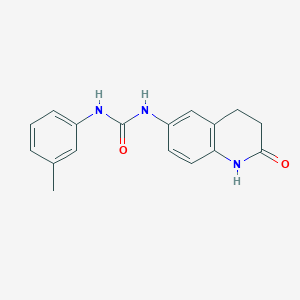

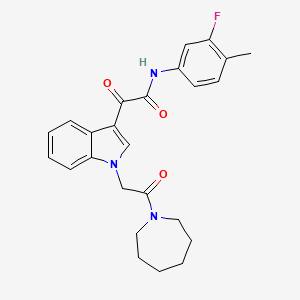

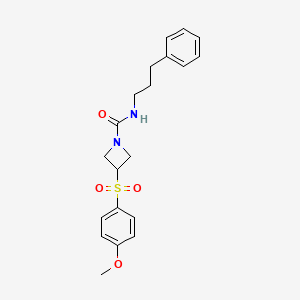

Molecular Structure Analysis

The molecular structure of benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate would likely feature multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrazine core. The papers describe the characterization of similar compounds using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These methods would be essential in confirming the structure of the compound of interest, as they provide information on the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of multiple reactive sites, such as nitrogen atoms in the ring structures. The papers indicate that the synthesized compounds can undergo further chemical transformations, such as the reaction with malononitrile to yield fused carbazoles . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the formation of new ring systems or the introduction of additional substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and the potential for hydrogen bonding could affect its solubility, melting point, and stability. The papers do not directly address the properties of the specific compound , but they do provide insights into the properties of structurally related compounds. For example, the antioxidant and antimicrobial activities of synthesized pyrazole derivatives are evaluated, indicating that the compound of interest may also exhibit biological activities .

科学研究应用

抗菌和抗真菌特性

与查询相关的化合物已显示出显着的抗菌和抗真菌活性。例如,衍生自 2-氨基苯并噻唑核的新型吡唑-5-酮衍生物类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,而对哺乳动物细胞系没有细胞毒性。这些发现表明此类化合物在开发新的抗菌剂方面的潜力(Palkar 等人,2017 年)。此外,另一项研究重点介绍了合成具有苯磺酰胺部分的新型吡唑啉和吡唑衍生物,对各种病原体表现出抗菌和抗真菌活性,表明其具有广谱抗菌潜力(Hassan,2013 年)。

抗有丝分裂剂

研究了结构相似的化合物乙基[5-氨基-1,2-二氢-3-(4-羟基苯基)-2-甲基吡啶并[3,4-b]哒嗪-7-基]氨基甲酸酯的手性异构体的抗有丝分裂活性,结果表明,在几个生物系统中,S-异构体比 R-异构体更有效。这种区别强调了立体化学对这类化合物生物活性的重要性(Temple 和 Rener,1992 年)。

作用机制

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrazine class have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors . They have also been found to inhibit the catalytic HIV-1 integrase activity .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, as inhibitors of the catalytic HIV-1 integrase activity, they prevent the integration of the viral genome into the host DNA .

Biochemical Pathways

Similar compounds have been found to suppress the growth of a549 lung cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to suppress the growth of a549 lung cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.

属性

IUPAC Name |

benzyl N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-15(19-8-9-20-14(11-19)6-7-18-20)10-17-16(22)23-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYRMZUMNTIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)